molecular formula C21H23N5O3 B11010685 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B11010685
M. Wt: 393.4 g/mol
InChI Key: WXFWJCICZWARQW-UHFFFAOYSA-N
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Description

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that features a piperazine ring, a pyridotriazine core, and a methoxyphenyl group

Preparation Methods

The synthesis of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the pyridotriazine core.

    Final Coupling: The final step involves coupling the cyclized intermediate with a propyl group to form the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.

Comparison with Similar Compounds

Similar compounds to 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C21H23N5O3/c1-29-17-7-5-16(6-8-17)24-12-14-25(15-13-24)20(27)10-9-18-21(28)26-11-3-2-4-19(26)23-22-18/h2-8,11H,9-10,12-15H2,1H3

InChI Key

WXFWJCICZWARQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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